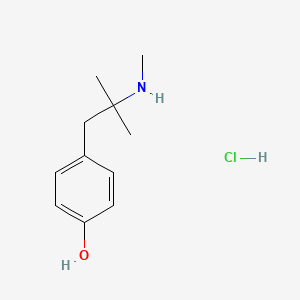
p-Hydroxymephentermine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-HydroxymephentermineHydrochloride is a chemical compound that belongs to the class of sympathomimetic agents. It is structurally related to mephentermine, a compound known for its use in treating hypotension. p-HydroxymephentermineHydrochloride is characterized by the presence of a hydroxyl group at the para position of the phenyl ring, which distinguishes it from its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-HydroxymephentermineHydrochloride typically involves the hydroxylation of mephentermine. This can be achieved through various methods, including:
Electrophilic Aromatic Substitution:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound, such as p-nitromephentermine, followed by catalytic hydrogenation to introduce the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of p-HydroxymephentermineHydrochloride may involve large-scale catalytic processes, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process.
Types of Reactions:
Oxidation: p-HydroxymephentermineHydrochloride can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine or other reduced forms.
Substitution: p-HydroxymephentermineHydrochloride can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
p-HydroxymephentermineHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its sympathomimetic activity.
Medicine: Investigated for its potential therapeutic uses, including its effects on blood pressure and cardiovascular function.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
p-HydroxymephentermineHydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as an alpha adrenergic receptor agonist, leading to the release of endogenous norepinephrine. This results in increased cardiac output and elevated systolic and diastolic pressures. The compound’s effects on heart rate can vary depending on the degree of vagal tone. In some cases, the net vascular effect may be vasodilation.
Comparación Con Compuestos Similares
Mephentermine: The parent compound, known for its use in treating hypotension.
Phentermine: A related compound used as an appetite suppressant.
Methamphetamine: A stimulant with similar structural features but different pharmacological effects.
Uniqueness: p-HydroxymephentermineHydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and pharmacological properties. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-[2-methyl-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12-3)8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H |
Clave InChI |
AOYHCLFMNVYVDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















